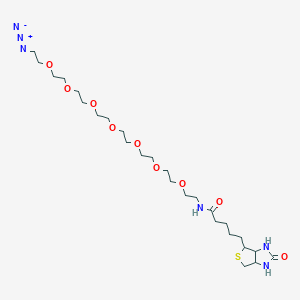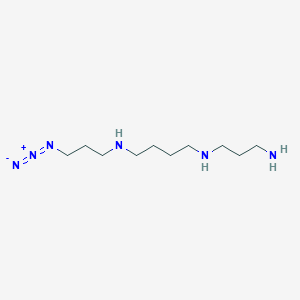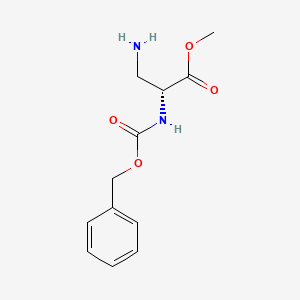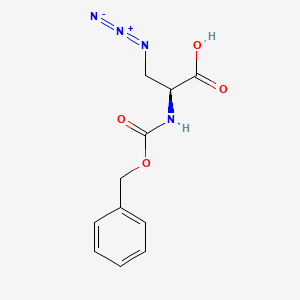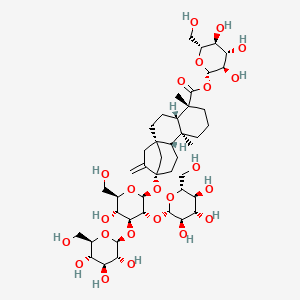
Cbz-N-amido-PEG20-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-N-amido-PEG20-acid is a polyethylene glycol (PEG) derivative that contains a carbobenzoxy (Cbz)-protected amino group and a terminal carboxylic acid. This compound is widely used in the field of drug delivery and bioconjugation due to its hydrophilic PEG spacer, which increases solubility in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cbz-N-amido-PEG20-acid is synthesized through a series of chemical reactions involving the protection of the amino group with a carbobenzoxy (Cbz) group and the attachment of a PEG chain with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection of the amino group, PEGylation, and purification steps to achieve high purity levels (typically around 97%) .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-N-amido-PEG20-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amines to form amide bonds.
Deprotection Reactions: The Cbz-protected amino group can be deprotected under acidic conditions to expose the free amine
Common Reagents and Conditions
Activators: EDC, DCC
Deprotection Agents: Acidic conditions (e.g., trifluoroacetic acid)
Major Products Formed
Amide Bonds: Formed through the reaction of the terminal carboxylic acid with primary amines.
Free Amines: Formed through the deprotection of the Cbz group
Aplicaciones Científicas De Investigación
Cbz-N-amido-PEG20-acid has a wide range of applications in scientific research, including:
Drug Delivery: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation
Bioconjugation: Facilitates the attachment of drugs, targeting ligands, or other functional moieties to PEG chains.
Biomedical Research: Employed in the development of various drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles.
Chemical Biology: Utilized in the study of protein-protein interactions and the development of novel therapeutics
Mecanismo De Acción
Cbz-N-amido-PEG20-acid functions primarily as a linker in PROTACs, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells. The compound joins two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This enables the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .
Comparación Con Compuestos Similares
Similar Compounds
- Cbz-N-amido-PEG1-acid
- Cbz-N-amido-PEG2-acid
- Cbz-N-amido-PEG3-acid
- Cbz-N-amido-PEG4-acid
- Cbz-N-amido-PEG5-acid
- Cbz-N-amido-PEG6-acid
- Cbz-N-amido-PEG8-acid
- Cbz-N-amido-PEG10-acid
- Cbz-N-amido-PEG12-acid
- Cbz-N-amido-PEG24-acid
- Cbz-N-amido-PEG36-acid
Uniqueness
Cbz-N-amido-PEG20-acid stands out due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous media. This makes it particularly suitable for applications requiring high solubility and stability, such as in drug delivery systems and bioconjugation .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H93NO24/c53-50(54)6-8-56-10-12-58-14-16-60-18-20-62-22-24-64-26-28-66-30-32-68-34-36-70-38-40-72-42-44-74-46-47-75-45-43-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-59-13-11-57-9-7-52-51(55)76-48-49-4-2-1-3-5-49/h1-5H,6-48H2,(H,52,55)(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOOMWYLNQLNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H93NO24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B7908543.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxan-3-yl]acetamide](/img/structure/B7908562.png)
![3-[2-[2-[2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908565.png)
![5-[(2R,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7908576.png)
